molecular formula C21H38N2Sn B13971673 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine CAS No. 868254-44-8

4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine

Cat. No.: B13971673
CAS No.: 868254-44-8
M. Wt: 437.2 g/mol
InChI Key: HBAZKIDNTCCSFT-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a pyrrolidinyl group at the 4-position and a tributylstannyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine typically involves the stannylation of 4-(1-Pyrrolidinyl)pyridine. One common method is the reaction of 4-(1-Pyrrolidinyl)pyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.

    Oxidation Reactions: The pyrrolidinyl group can be oxidized to form N-oxide derivatives.

    Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Electrophiles such as halogens or acyl chlorides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts, organic halides, and bases like cesium carbonate.

Major Products

    Substitution Reactions: Products with various functional groups replacing the tributylstannyl group.

    Oxidation Reactions: N-oxide derivatives of the pyrrolidinyl group.

    Coupling Reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group, which can participate in various coupling reactions. The pyrrolidinyl group can also influence the reactivity and selectivity of the compound in different reactions. Molecular targets and pathways would depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)pyridine: Lacks the stannyl group, making it less versatile in coupling reactions.

    2-(Tributylstannyl)pyridine: Lacks the pyrrolidinyl group, which can affect its reactivity and selectivity.

    4-(1-Pyrrolidinyl)-2-(trimethylstannyl)pyridine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group, which can influence its reactivity and steric properties.

Uniqueness

4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is unique due to the presence of both the pyrrolidinyl and tributylstannyl groups, which provide a combination of reactivity and selectivity that is not found in other similar compounds. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

868254-44-8

Molecular Formula

C21H38N2Sn

Molecular Weight

437.2 g/mol

IUPAC Name

tributyl-(4-pyrrolidin-1-ylpyridin-2-yl)stannane

InChI

InChI=1S/C9H11N2.3C4H9.Sn/c1-2-8-11(7-1)9-3-5-10-6-4-9;3*1-3-4-2;/h3-5H,1-2,7-8H2;3*1,3-4H2,2H3;

InChI Key

HBAZKIDNTCCSFT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N2CCCC2

Origin of Product

United States

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